Tricyclohexylheptyl Tin
Description
Tricyclohexylheptyl Tin (CAS No. 95960-94-4) is an organotin compound with the molecular formula C₁₈H₃₄OSn, as listed in commercial catalogs . It is structurally characterized by a central tin atom bonded to three cyclohexyl groups and a heptyl chain. Unlike its homologues, this compound’s extended heptyl chain may influence its solubility, stability, and environmental behavior.
Properties
CAS No. |
95960-94-4 |
|---|---|
Molecular Formula |
C25H52Sn |
Molecular Weight |
471.401 |
IUPAC Name |
cyclohexane;heptane;tin |
InChI |
InChI=1S/C7H16.3C6H12.Sn/c1-3-5-7-6-4-2;3*1-2-4-6-5-3-1;/h3-7H2,1-2H3;3*1-6H2; |
InChI Key |
IJECGIYXPFZGON-UHFFFAOYSA-N |
SMILES |
CCCCCCC.C1CCCCC1.C1CCCCC1.C1CCCCC1.[Sn] |
Origin of Product |
United States |
Preparation Methods
Tricyclohexylheptyl Tin is typically synthesized as an intermediate in the production of alkyl alicyclic tin compounds. The synthetic routes often involve the reaction of cyclohexyl derivatives with heptyl tin precursors under controlled conditions. Industrial production methods may vary, but they generally include the use of solvents such as dichloromethane, ethyl acetate, hexane, and pentane.
Chemical Reactions Analysis
Tricyclohexylheptyl Tin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Scientific Research Applications
Tricyclohexylheptyl Tin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tricyclohexylheptyl Tin involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and function . detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Structural and Molecular Differences
| Compound | CAS No. | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 95960-94-4 | C₁₈H₃₄OSn | Three cyclohexyl groups + heptyl chain |
| Cyhexatin | 13121-70-5 | C₁₈H₃₄OSn | Three cyclohexyl groups + hydroxide ligand |
| Tributyl Tin | 688-73-3 | C₁₂H₂₇Sn | Three butyl chains + one unspecified ligand |
| Triphenyl Tin | 892-20-6 | C₁₈H₁₅Sn | Three phenyl groups + one unspecified ligand |
Key Insights :
Key Insights :
- Agricultural vs. Marine Use : Cyhexatin and Triphenyl Tin are primarily agricultural, whereas Tributyl Tin was marine-focused. This compound’s niche applications contrast with these large-scale uses.
- Regulatory Trends: Tributyl Tin’s ban highlights stricter regulations on persistent organotins, while Cyhexatin remains in controlled agricultural use .
Environmental Persistence and Toxicity
Key Insights :
- Degradation Pathways: All organotins degrade to less substituted derivatives, but Tributyl Tin’s persistence (>1 year) makes it environmentally hazardous .
- Toxicity Mechanisms : Triphenyl Tin’s neurotoxicity and Tributyl Tin’s endocrine-disrupting effects contrast with Cyhexatin’s moderate profile, which is managed via residue monitoring .
Cost and Commercial Availability
Key Insights :
- Market Position : this compound’s high cost reflects its niche status, whereas Triphenyl Tin remains accessible for restricted applications.
Q & A
Q. How do molecular interactions between tricycloclohexylheptyl tin and biomolecules affect its reactivity in catalytic applications?
- Methodological Answer : Employ density functional theory (DFT) simulations to model Sn–ligand binding energies. Validate computationally predicted interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with X-ray crystallography data of co-crystallized complexes .
- Data Contradiction Analysis : Discrepancies between computational and experimental binding affinities may arise from solvent effects or dynamic protein conformations. Use molecular dynamics (MD) simulations to account for solvation entropy .
Q. What methodological approaches resolve contradictions in reported toxicity profiles of tricyclohexylheptyl tin derivatives?
- Methodological Answer : Conduct systematic meta-analysis of in vitro (e.g., MTT assay) and in vivo (e.g., zebrafish embryo) studies. Control for batch variability by sourcing compounds from ≥3 independent syntheses. Apply Hill criteria for toxicity causation: strength, consistency, specificity, and biological gradient .
Q. How can advanced spectroscopic techniques elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer : Use operando X-ray absorption spectroscopy (XAS) to track Sn oxidation states during catalysis. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. For time-resolved kinetics, employ stopped-flow UV/Vis spectroscopy with global fitting analysis .
Q. What strategies mitigate experimental artifacts in studying the environmental persistence of this compound?
- Methodological Answer : Spiked recovery experiments in soil/water matrices quantify adsorption/desorption hysteresis. Use isotope-labeled analogs (e.g., ¹¹⁹Sn-enriched) for tracing degradation pathways via inductively coupled plasma-mass spectrometry (ICP-MS). Normalize data against abiotic controls to distinguish microbial vs. chemical degradation .
Methodological Best Practices
- Experimental Design : Pre-register hypotheses and protocols on platforms like Open Science Framework to reduce bias .
- Data Validation : Triangulate findings using orthogonal techniques (e.g., NMR + XRD + computational modeling) .
- Contradiction Resolution : Apply Bradford Hill criteria or Toulmin’s model of argumentation to weigh evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
